Home > Products > Screening Compounds P91119 > Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane - 2199215-74-0

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

Catalog Number: EVT-3253324
CAS Number: 2199215-74-0
Molecular Formula: C12H21NO3
Molecular Weight: 227.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methyl-2β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile

  • Compound Description: This compound serves as a crucial intermediate in the total synthesis of the natural alkaloid 6-exo-(acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol. The synthesis involves two highly stereoselective steps. []
  • Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane structure with Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. The key difference lies in the substituents at positions 6 and 8. While the target compound has a Boc-protected nitrogen at position 8 and a hydroxy group at position 6, this intermediate features a methyl group on the nitrogen and a carbonitrile group at position 6. []

6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes

  • Compound Description: This series of compounds, including various 6- and 7-hydroxylated tropanes, were synthesized and evaluated for their binding affinity to dopamine and serotonin transporters. The research aimed to understand the structure-activity relationships of these cocaine analogs and potentially develop cocaine medications with a longer onset and duration of action. []
  • Relevance: These compounds are structurally analogous to Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane, all featuring the 8-azabicyclo[3.2.1]octane core. Variations lie in the position of the hydroxyl group (position 6 or 7) and the absence of the Boc protecting group on the nitrogen atom in the related compounds. []
  • Compound Description: This research focuses on the synthesis of potential hydroxy metabolites of brain imaging agents, specifically methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate and its 8-(3-fluoropropyl) analog. The synthesis involved nitration, reduction, and a modified Sandmeyer reaction to introduce the hydroxyl group. []
  • Relevance: The core structure of these compounds, 8-azabicyclo[3.2.1]octane, directly relates them to Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. While the target compound has a Boc-protected nitrogen and a hydroxy group at position 6, these imaging agents possess different substituents at positions 2, 3, and 8, including an iodophenyl group, alkyl chains, and a carboxylate group. []
  • Compound Description: These compounds were used in a study investigating the synthesis of 8-azabicyclo[3.2.1]octane derivatives via [5+2] cycloaddition reactions. While the reaction of N-methyl-3-hydroxypyridinium iodide with acrylonitrile resulted in a Michael addition product, the desired cycloaddition was achieved with N-methyl-3-oxopyridinium betaine, highlighting the importance of the oxopyridinium betaine structure for this reaction. []
  • Relevance: These compounds are precursors to the 8-azabicyclo[3.2.1]octane ring system found in Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. They demonstrate a synthetic route to building this core structure through cycloaddition reactions. []

6-Aryl-6β-hydroxy-6α-methyl-8-aza-8-bicyclo[3.2.1]octanes (Aryl-6β-hydroxy-6α-tropanes)

  • Compound Description: These compounds, synthesized through the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-6-one (tropanone-6) with arylmagnesium halides, serve as potential opiate receptor agonists and antagonists. []
  • Relevance: These compounds are structurally related to Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane, sharing the 8-azabicyclo[3.2.1]octane core. They differ in the substituents at positions 6 and 8, with the related compounds having a methyl group and an aryl group at position 6 and a methyl group on the nitrogen, in contrast to the Boc-protected nitrogen and hydroxy group in the target compound. []

Exo- and Endo-5-methyl-bicyclo[3.2.1]octane-6,8-diones

  • Compound Description: These compounds were studied using 1H and 13C NMR spectroscopy to analyze the effects of substituents on the chemical shifts and spectral patterns. This research aimed to distinguish between exo and endo isomers based on their NMR spectra. []

3-Oxa-2-azabicyclo[3.3.0]octanes

  • Compound Description: These compounds, synthesized from carbohydrates, contain functional groups that allow for further modifications at the C-4 and C-8 positions. This research explores their chemistry and potential applications in organic synthesis. []
  • Relevance: These compounds belong to a different bicyclic system (3-oxa-2-azabicyclo[3.3.0]octanes) than Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane. Although both contain a nitrogen atom in their structure, the ring size, oxygen bridge position, and overall connectivity differ significantly. []
Overview

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of azabicyclic compounds, specifically featuring a nitrogen atom in its structure. This compound is characterized by its unique bicyclic framework and functional groups, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Source

The compound is derived from the 8-azabicyclo[3.2.1]octane core structure, which can be synthesized through various methods, including stereocontrolled reactions from acyclic precursors or desymmetrization processes from tropinone derivatives. The "boc" refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Classification

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is classified as an organic compound and specifically as a bicyclic amine. Its classification can be further detailed as follows:

  • Type: Bicyclic amine
  • Functional Groups: Hydroxy group, tert-butyloxycarbonyl group
  • Core Structure: 8-azabicyclo[3.2.1]octane
Synthesis Analysis

Methods

The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials or through desymmetrization of achiral tropinone derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available acyclic precursors that contain the necessary stereochemical information.
  2. Reagents: Common reagents include various catalysts and protecting groups for selective reactions.
  3. Conditions: The reaction conditions are optimized for stereoselectivity, often requiring controlled temperatures and specific solvents.
Molecular Structure Analysis

Structure

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of the hydroxy group and the tert-butyloxycarbonyl group significantly influence its reactivity and interactions with biological targets.

Data

The molecular formula for exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is C13H19N1O3C_{13}H_{19}N_{1}O_{3}, and it has a molecular weight of approximately 239.30 g/mol.

Chemical Reactions Analysis

Reactions

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions:

  1. Oxidation: Addition of oxygen or removal of hydrogen, potentially yielding ketones or carboxylic acids.
  2. Reduction: Addition of hydrogen or removal of oxygen, leading to alcohols or amines.
  3. Substitution: Replacement of functional groups using nucleophiles or electrophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents such as potassium permanganate
  • Reducing agents like lithium aluminum hydride
  • Nucleophiles such as sodium methoxide

The reaction conditions vary based on the desired transformation but typically involve controlled temperatures and specific solvents to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with biological receptors, potentially modulating their activity due to its structural fit into specific binding sites. The compound may influence cellular processes through:

  • Binding interactions with biomolecules
  • Enzyme inhibition or activation
  • Modulation of gene expression and metabolic pathways .
Physical and Chemical Properties Analysis

Physical Properties

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is typically a solid at room temperature, with properties that may vary based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents such as dichloromethane and ethanol
  • Stability under standard laboratory conditions
    These properties make it suitable for use in various synthetic applications and biological studies.
Applications

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has several significant applications:

  1. Chemistry: It serves as a building block in the synthesis of complex molecules, particularly in developing new synthetic methodologies.
  2. Biology: The compound's unique structure allows it to be used as a tool for studying biological interactions and processes.
  3. Industry: It can be utilized in the production of pharmaceuticals and agrochemicals due to its potential bioactivity and utility in organic synthesis .
Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane framework represents a privileged structure in medicinal chemistry, serving as the core template for numerous biologically active alkaloids and synthetic therapeutics. This bicyclic system consists of a meso-positioned nitrogen atom bridging a cycloheptane-like structure constrained into a bowl-shaped conformation that confers precise three-dimensional positioning of pharmacophoric elements. The scaffold's significance stems from its structural homology to endogenous neurotransmitters and its presence in clinically relevant natural products, including the tropane alkaloids cocaine and scopolamine [5]. Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane (CAS: 1419101-30-6) exemplifies a strategically functionalized derivative where the Boc-protected tertiary amine enhances solubility for synthetic manipulations, while the exo-configured hydroxy group provides a versatile handle for pharmacophore elaboration [4].

Structural and Bioactive Significance of Bicyclic Tropane Analogues

The 8-azabicyclo[3.2.1]octane nucleus demonstrates exceptional versatility in molecular recognition, enabling high-affinity interactions with diverse biological targets:

  • Central Nervous System Targets: Derivatives exhibit potent activity at monoamine transporters (DAT, SERT, NET), opioid receptors (KOR, MOR), and nicotinic acetylcholine receptors. For instance, 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)] analogues achieve sub-nanomolar DAT affinity (Kᵢ = 4.0 nM) with >1000-fold selectivity over SERT, highlighting the scaffold’s potential for designing CNS agents with reduced off-target effects [7].
  • Anti-inflammatory Applications: Pyrazole sulfonamide derivatives (e.g., ARN19689) function as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors (IC₅₀ = 42 nM), leveraging the scaffold’s rigidity to position sulfonamide pharmacophores optimally within the enzyme’s catalytic pocket [3].
  • Oncology & Pain Management: Bridgehead-substituted variants demonstrate cytotoxic activity against glioblastoma and hepatocellular carcinoma cell lines, while MOR antagonists bearing this core effectively manage opioid-induced constipation without reversing central analgesia [1] [6].

Role of Exo-Configuration in Pharmacophore Design

Stereochemical precision dictates the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives. The exo-configuration, where substituents project outward from the concave "bowl" of the bicyclic framework, enhances accessibility to biological targets:

  • Receptor Binding Avidity: Kappa opioid antagonists incorporating exo-3-oxy-benzamides show 10-50-fold affinity improvements over endo-isomers due to optimal vector alignment with extracellular receptor domains [2].
  • Metabolic Stability: Exo-hydroxy derivatives resist enzymatic oxidation more effectively than endo-configurations, as demonstrated in NAAA inhibitors where exo-orientation of ethoxymethyl-pyrazinyloxy groups extends plasma half-life 3-fold [3].
  • Synthetic Versatility: The exo-hydroxy group in Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes regioselective functionalization (e.g., Mitsunobu etherification, esterification) without epimerization, enabling efficient generation of stereochemically pure libraries [4] [5].

Historical Development of Azabicyclic Compounds in Drug Discovery

The evolution of 8-azabicyclo[3.2.1]octane chemistry mirrors key paradigms in structure-based drug design:

  • Natural Product Isolation (Pre-1990s): Early research focused on tropane alkaloid extraction (e.g., cocaine, atropine), revealing the scaffold’s CNS activity but limited by toxicity. Seminal work by Ong and Anderson demonstrated the scaffold’s analgesic potential through morphine-like bicyclic aminoketones [1].
  • Scaffold Diversification (1990s-2010s): Synthetic methodologies enabled systematic exploration of N-substitution and bridgehead functionalization. Notable advances included Takeda’s intramolecular cyclization routes to 5-aryl derivatives and Fourrey’s Tsuji-Trost cyclizations for nucleoside analogues [1].
  • Stereocontrolled Synthesis Era (Post-2010): Catalytic asymmetric techniques emerged, including enantioselective epoxide ring-opening cascades for strychnine synthesis and enzymatic desymmetrization for (−)-hosieine A production. These methods enabled gram-scale production of Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane-type intermediates [1] [5].
**Table 2: Synthetic Approaches to 8-Azabicyclo[3.2.1]octane *exo*-Alcohols** | Method | Starting Material | Key Step | Diastereoselectivity (*exo*:*endo*) | Yield | |---------------------------------|-------------------|------------------------------------|-------------------------------------|-------| | Intramolecular Cyclization | Cyclopentanone 9 | α-Bromination/Demethylation | 3:1 | 55% | | Epoxide Desymmetrization | Epoxide 31a-c | Trifluoroacetamide ring-opening | >20:1 | 78% | | Catalytic Asymmetric Reduction | 3-Tropinone | Enzymatic ketoreduction | >99:1 | 41% | | Late-Stage C-H Oxidation | N-Boc-nortropane | TEMPO/PhI(OAc)₂ at C6 | N/A (single isomer) | 63% |

2.2. Exo-Selective Functionalization Techniques

The C6-hydroxy group in Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane serves as a linchpin for diversification:

  • Etherification: Williamson ether synthesis with alkyl/aryl halides under phase-transfer conditions (K₂CO₃/TBAB) yields exo-6-alkoxy derivatives without epimerization. Applications include KOR antagonist synthesis [2].
  • Mitsunobu Reaction: Triphenylphosphane/DIAD-mediated coupling with carboxylic acids generates ester prodrugs. This method preserves configuration due to Sₙ2 inversion at carbon followed by spontaneous exo-face delivery [3].
  • Sulfonylation: Treatment with arylsulfonyl chlorides (DMAP/Et₃N) provides sulfonate esters for nucleophilic displacement (e.g., by N-heterocycles in NAAA inhibitors) [3].

Properties

CAS Number

2199215-74-0

Product Name

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

IUPAC Name

tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.30

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

LJZKCLOQMYZAGC-KXUCPTDWSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.